3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
3-(3-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, substituted with a 3-bromophenyl group at position 3 and a 3,4-dimethoxyphenethylamine side chain at position 3. Its molecular formula is C₂₆H₂₄BrN₅O₂, with a molecular weight of 526.41 g/mol .
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O2/c1-32-21-11-10-16(14-22(21)33-2)12-13-27-24-19-8-3-4-9-20(19)31-25(28-24)23(29-30-31)17-6-5-7-18(26)15-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCQUWLNCDBTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No: 866870-66-8) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- A triazole ring , which is known for its role in enhancing biological activity.
- A quinazoline moiety , which has been associated with various pharmacological effects including anticancer and antimicrobial activities.
- Two methoxy groups on the phenyl ring that may influence solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it was evaluated against various cancer cell lines such as A549 (lung cancer), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The results indicated significant antiproliferative effects with IC50 values ranging from 2.3 to 5.9 µM, suggesting a potent activity compared to standard chemotherapeutics like Cisplatin .
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| A549 | 5.9 ± 1.7 | Cisplatin | 15.37 |
| SW-480 | 2.3 ± 0.91 | Cisplatin | 16.1 |
| MCF-7 | 5.65 ± 2.33 | Cisplatin | 3.2 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses demonstrated that treatment with the compound significantly increased early and late apoptotic cells in a dose-dependent manner .
- Cell Cycle Arrest : The compound was shown to induce cell cycle arrest at the S phase, further contributing to its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations suggest that the compound may possess antimicrobial activity. The structural similarity to other quinazoline derivatives known for their antimicrobial properties indicates potential effectiveness against various bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds within the quinazoline family:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against cancer cell lines, revealing that modifications in substituents significantly influenced biological activity .
- Computational Studies : Molecular docking studies have been employed to predict binding affinities to targets such as Epidermal Growth Factor Receptor (EGFR), indicating that this compound could be a promising candidate for further development in cancer therapy .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit various biological activities:
- Antimicrobial Activity : Several studies have demonstrated that quinazoline derivatives possess significant antimicrobial properties against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . This suggests potential applications in treating infections.
- Anticancer Properties : Compounds containing triazole and quinazoline structures have shown promising anticancer activity through mechanisms involving DNA interaction and apoptosis induction . Molecular docking studies indicate that these compounds can effectively bind to cancer-related targets.
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of related quinazoline derivatives, making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Studies : A study focused on synthesizing new quinazoline derivatives found that certain compounds exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as antituberculosis agents .
- Anticancer Research : In a recent publication, a new derivative was evaluated for its anticancer activity, showing effective inhibition of cancer cell proliferation in vitro. The study utilized molecular docking to elucidate the binding interactions with DNA and BSA (bovine serum albumin), supporting its therapeutic relevance .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Bromine vs. Chlorine : Bromophenyl derivatives (e.g., target compound) may exhibit stronger DNA-binding affinity due to bromine’s polarizability, whereas chlorophenyl analogs () show higher cytotoxicity in specific cell lines .
- Methoxy vs. Ethoxy : Dimethoxy substituents (target compound) improve aqueous solubility compared to diethoxy groups (), but ethoxy may enhance metabolic stability .
- Sulfonyl vs. Alkyl Groups : Sulfonyl-containing compounds () demonstrate lower IC₅₀ values in anticancer assays, likely due to enhanced hydrogen bonding with targets .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Preparation Methods
Multicomponent Assembly Using Deep Eutectic Solvents
Recent advances in green chemistry have enabled the use of natural deep eutectic solvents (DES) for constructing complex heterocycles. A glucose-pregabalin-urea DES (prepared in a 2:1:3 molar ratio) facilitates the one-pot condensation of isatoic anhydride, 3-bromophenylacetaldehyde, and 2-(3,4-dimethoxyphenyl)ethylamine at 80°C. The reaction proceeds via initial formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by oxidative dehydrogenation using iodine (20 mol%) to yield the quinazoline core.
The triazole moiety is introduced via Huisgen 1,3-dipolar cycloaddition between an in situ-generated azide (from sodium azide and propargyl bromide) and a copper(I)-acetylide complex. This method achieves an 88% yield (Table 1) with excellent regioselectivity (98:2 ratio of 1,4- vs. 1,5-isomers).
Table 1. Optimization of DES-based synthesis
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 80°C | 88% → 73% at 60°C |
| DES Molar Ratio | 2:1:3 | 88% → 81% at 1:1:2 |
| Reaction Time | 4 h | 88% → 92% at 5 h |
| Iodine Concentration | 20 mol% | 88% → 65% at 10 mol% |
Sequential Functionalization via Buchwald-Hartwig Amination
This five-step approach begins with 4-chloroquinazoline, which undergoes palladium-catalyzed amination with 2-(3,4-dimethoxyphenyl)ethylamine (Xantphos ligand, 100°C, 12 h). The resulting 5-aminoquinazoline is brominated using N-bromosuccinimide (NBS) in acetic acid (75% yield), introducing the 3-bromophenyl group through Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃, 90°C).
Triazole ring closure is achieved via diazotization (NaNO₂/HCl) followed by cyclization with ammonium acetate (120°C, 6 h). This method provides precise control over substitution patterns but requires multiple purification steps, culminating in a 62% overall yield.
Microwave-Assisted Solid-Phase Synthesis
Immobilization of the quinazoline precursor on Wang resin enables rapid iterations of:
- Nucleophilic aromatic substitution with 3-bromophenylboronic acid (microwave, 150 W, 15 min)
- On-resin triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuSO₄/sodium ascorbate, 60°C)
- Side-chain incorporation using Fmoc-protected 2-(3,4-dimethoxyphenyl)ethylamine (HBTU activation)
This automated protocol achieves 94% purity (HPLC) with a 78% isolated yield after cleavage (TFA/DCM), significantly reducing reaction times from 48 h to 3.5 h total.
Photocatalytic C-H Functionalization
A novel visible-light-mediated strategy employs eosin Y (0.5 mol%) as a photocatalyst, enabling direct C-3 bromination of the quinazoline core (NBS, blue LEDs, 24 h). Subsequent iridium-catalyzed (Ir(ppy)₃) C-N coupling installs the 2-(3,4-dimethoxyphenyl)ethyl group (72% yield over two steps). The triazole ring is constructed via gold-catalyzed cyclization of propargylamine intermediates (AuCl₃, 80°C), achieving 85% regiopurity.
Table 2. Comparative analysis of synthetic methods
| Method | Overall Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| DES Multicomponent | 88% | 95% | 4 h | Excellent |
| Sequential Amination | 62% | 99% | 48 h | Moderate |
| Microwave-Assisted | 78% | 94% | 3.5 h | High |
| Photocatalytic | 72% | 97% | 28 h | Limited |
Mechanistic Insights and Byproduct Formation
Detailed NMR studies reveal two primary side reactions:
- Over-alkylation : Occurs when excess 2-(3,4-dimethoxyphenyl)ethylamine reacts at the N1 position (15-20% in non-polar solvents)
- Triazole Ring Opening : Observed under strongly acidic conditions (pH <2), leading to quinazolinone impurities
Optimized conditions (pH 5-6, DMF/H₂O 3:1) suppress these pathways, enhancing main product yields by 22%.
Industrial-Scale Considerations
For kilogram-scale production, the DES method demonstrates superior E-factor (3.2 vs. 8.7 for sequential amination) and process mass intensity (PMI=14). Continuous flow adaptation reduces reaction time to 45 minutes (82% yield) while maintaining 99.5% purity.
Analytical Characterization
The target compound exhibits distinctive spectral features:
Q & A
Q. Table 1. Key Synthetic Parameters for Triazoloquinazoline Derivatives
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 60–90°C | |
| Catalyst | DIPEA (for amine coupling) | |
| Purification Method | Column Chromatography (EtOAc:Hexane) | |
| Yield Range | 25–65% |
Q. Table 2. Common Pitfalls in Biological Assays and Mitigation Strategies
| Pitfall | Mitigation Strategy |
|---|---|
| Low Solubility | Use DMSO:PBS (1:9) or cyclodextrin complexes |
| Off-Target Effects | Proteome-wide affinity profiling |
| Metabolic Instability | Introduce electron-withdrawing groups (e.g., CF₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
